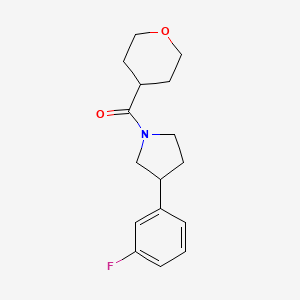

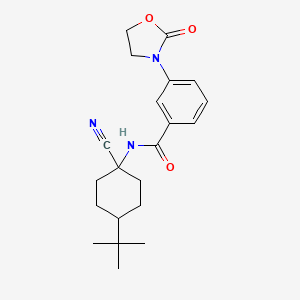

![molecular formula C25H23N3O2S2 B2449376 N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,5-dimethylbenzamide CAS No. 865593-51-7](/img/structure/B2449376.png)

N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,5-dimethylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,5-dimethylbenzamide” is a complex organic compound. It is a derivative of benzothiazole, which is a heterocyclic compound . Benzothiazole derivatives have been synthesized and studied for their anti-tubercular activity .

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives has been studied using various techniques such as IR, 1H, 13C NMR, and mass spectral data . The specific molecular structure of “N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,5-dimethylbenzamide” is not detailed in the search results.Chemical Reactions Analysis

Benzothiazole derivatives have been synthesized through various chemical reactions . The specific chemical reactions involving “N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,5-dimethylbenzamide” are not detailed in the search results.Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be analyzed using techniques such as IR, 1H, 13C NMR, and mass spectral data . The specific physical and chemical properties of “N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,5-dimethylbenzamide” are not detailed in the search results.Aplicaciones Científicas De Investigación

Catalytic Ketone Reduction

This compound has been utilized in the development of copper(II) N-heterocyclic carbene complexes for the catalytic reduction of ketones under sustainable conditions . These complexes are significant for the production of chiral alcohols, which are crucial in the synthesis of therapeutics, agrochemicals, and perfumes. The research emphasizes the importance of environmentally sustainable processes in chemical synthesis, particularly in the context of industrial scalability.

Chromatographic Analysis

In pharmaceutical research, the compound plays a role in the chromatographic separation of antiulcer mixtures used in the treatment of Helicobacter pylori infections . The rapid and sensitive isocratic reversed-phase chromatographic method (RP-HPLC–UV) developed for this purpose highlights the compound’s utility in enhancing the efficiency and greenness of pharmaceutical analytical methods.

Synthesis of Thiazolo[3,2-a]pyridine Derivatives

The compound is involved in the synthesis of thiazolo[3,2-a]pyridine derivatives . These derivatives are of interest due to their potential pharmacological properties, including anti-inflammatory and anticancer activities. The methodologies for synthesizing these compounds are crucial for advancing medicinal chemistry research.

DNA-Hybrid Catalytic Systems

Research has explored the use of related copper(II) N-heterocyclic carbene complexes in developing DNA-hybrid catalytic systems . Although these systems demonstrated weak enantioselectivity and did not show specific binding to DNA, the study provides a foundation for future research into DNA-based catalysis, which could revolutionize the field of biochemistry.

Green Chemistry Assessment

The compound’s role in the assessment of the greenness profile of chromatographic methods is noteworthy . By utilizing an Eco-scale method, researchers can evaluate the environmental impact of their analytical procedures, promoting the principles of green chemistry in pharmaceutical analysis.

Antiulcer Medication Formulations

Lastly, the compound is significant in the formulation of antiulcer medications . The co-formulated Tri-Pak dosage forms containing Amoxicillin, Vonoprazan, and Clarithromycin, as well as Amoxicillin, Lansoprazole, and Clarithromycin, are effective against gastric and duodenal ulcers caused by H. pylori. The compound’s role in these formulations underscores its importance in the development of therapeutic agents.

These applications demonstrate the compound’s versatility and its potential to contribute to various fields of scientific research, from green chemistry to pharmaceuticals and biochemistry. The ongoing research into this compound is likely to uncover even more applications and deepen our understanding of its properties and capabilities.

Anti-Tubercular Activity

Recent synthetic developments have highlighted the potential of benzothiazole-based compounds in the fight against tuberculosis . These compounds, including derivatives of our compound of interest, have shown promising in vitro and in vivo activity against Mycobacterium tuberculosis . The synthesis of these derivatives involves various pathways such as diazo-coupling, Knoevenagel condensation, and molecular hybridization techniques. The structure-activity relationships and molecular docking studies of these compounds are crucial for identifying potent inhibitors with enhanced anti-tubercular activity.

Anti-Inflammatory Properties

Another significant application is in the development of novel anti-inflammatory agents . Derivatives of the compound have been synthesized and analyzed for their anti-inflammatory properties through both in vitro and in silico approaches. Some derivatives have shown high inhibition values for COX-1 and excellent selectivity indices for COX-2, which are key enzymes involved in the inflammatory process. These findings are supported by molecular docking studies, providing a three-dimensional view of the ligand binding to its protein receptor.

Mecanismo De Acción

Target of Action

Similar benzothiazole derivatives have been reported to exhibit anti-inflammatory properties , suggesting that they may target enzymes involved in inflammation, such as cyclooxygenase (COX) enzymes .

Mode of Action

It’s worth noting that benzothiazole derivatives have been reported to inhibit cox enzymes , which play a crucial role in the inflammatory response. Inhibition of these enzymes can reduce the production of pro-inflammatory mediators, thereby mitigating inflammation .

Biochemical Pathways

Given the potential anti-inflammatory properties of benzothiazole derivatives , it can be inferred that they may affect the arachidonic acid pathway, which is involved in the production of pro-inflammatory mediators.

Result of Action

Benzothiazole derivatives have been reported to exhibit anti-inflammatory properties , suggesting that they may mitigate inflammation at the molecular and cellular levels.

Direcciones Futuras

The future directions for the study of benzothiazole derivatives could include further exploration of their anti-tubercular activity, as well as the development of new synthetic pathways . The specific future directions for “N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,5-dimethylbenzamide” are not detailed in the search results.

Propiedades

IUPAC Name |

N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-2,5-dimethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N3O2S2/c1-14-8-9-15(2)18(12-14)23(30)27-25-22(24-26-19-6-4-5-7-20(19)31-24)17-10-11-28(16(3)29)13-21(17)32-25/h4-9,12H,10-11,13H2,1-3H3,(H,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNIRHQRMSXYOPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)C)C4=NC5=CC=CC=C5S4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,5-dimethylbenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-allyl-5-[5-methyl-4-(4-methylphenyl)thien-3-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2449293.png)

![2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B2449296.png)

![5-[(2-Ethyl-6-methylphenyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B2449299.png)

![2-[(3,5-Difluorophenyl)amino]-2-oxoethyl (2-methoxyphenyl)acetate](/img/structure/B2449301.png)

![5-Methyl-4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B2449305.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,6-difluorobenzamide](/img/structure/B2449306.png)

![N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2449310.png)

![5-{[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]methyl}-2-furoic acid](/img/structure/B2449313.png)

![(E)-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2449316.png)